2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine
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Overview
Description
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and pyrrolidinylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidinyl group to a more oxidized state.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include pyrrolidinyl ketones or carboxylic acids.
Reduction: The primary product is 2-amino-4-nitro-6-(pyrrolidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to biological targets. The bromine atom may facilitate further functionalization, allowing the compound to interact with various pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine:
4-Nitro-2-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
2-Bromo-4-nitropyridine: Lacks the pyrrolidinyl group, which may decrease its biological activity.
Uniqueness
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrN3O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-9(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI Key |
KSHCNNDLEHQDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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